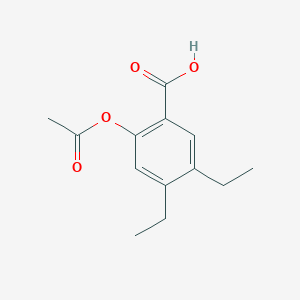

2-(Acetyloxy)-4,5-diethylbenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

58138-56-0 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-acetyloxy-4,5-diethylbenzoic acid |

InChI |

InChI=1S/C13H16O4/c1-4-9-6-11(13(15)16)12(17-8(3)14)7-10(9)5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

QDWMNGQREGXLAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1CC)OC(=O)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetyloxy 4,5 Diethylbenzoic Acid and Its Structural Analogues

Established Synthetic Routes to Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives is a cornerstone of organic chemistry, with a variety of well-established methods for introducing the key functional groups: the carboxylic acid, ester and acetyl groups, and alkyl substituents.

Carboxylic Acid Formation Strategies

Several reliable methods exist for the introduction of a carboxylic acid group onto an aromatic ring. The choice of method often depends on the nature of the starting material and the other substituents present on the ring. researchgate.net

One of the most common methods is the oxidation of an alkyl group attached to the benzene (B151609) ring. nih.govthieme.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert a primary or secondary alkyl side chain into a carboxylic acid group. acs.org This method is particularly useful as the alkyl group, being an ortho-, para-director, can be used to introduce other substituents before being converted to the meta-directing carboxylic acid group. rsc.org

Another powerful technique is the carboxylation of a Grignard reagent . researchgate.netrsc.org This involves the reaction of an aryl magnesium halide with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. This method is advantageous as it allows for the formation of a new carbon-carbon bond and can be applied to a wide range of aryl halides. nih.gov

The hydrolysis of nitriles provides another route to carboxylic acids. researchgate.netrsc.org An aryl nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The nitrile itself can be prepared from an aryl halide via nucleophilic substitution with a cyanide salt.

| Method | Reagents | Starting Material | Key Features |

| Oxidation of Alkylbenzene | KMnO₄, H₂O, heat; then H₃O⁺ | Alkylbenzene | Converts an entire alkyl side chain to -COOH. |

| Carboxylation of Grignard Reagent | 1. Mg, ether 2. CO₂ 3. H₃O⁺ | Aryl halide | Forms a new C-C bond. |

| Hydrolysis of Nitrile | H₃O⁺ or OH⁻, heat | Aryl nitrile | Adds a carbon atom to the original aryl halide. |

Esterification and Acetylation Techniques

The formation of an ester from a carboxylic acid, known as Fischer esterification , is a fundamental reaction in organic synthesis. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. rsc.org The reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. ichf.edu.pl

Acetylation , the introduction of an acetyl group (CH₃CO-), can be achieved on hydroxyl groups to form acetate (B1210297) esters. A common method for the acetylation of phenols is the reaction with acetic anhydride (B1165640) in the presence of an acid or base catalyst. organic-chemistry.orgvedantu.com This reaction is often rapid and high-yielding. For instance, salicylic (B10762653) acid is readily acetylated to form acetylsalicylic acid (aspirin) using acetic anhydride. youtube.commiracosta.edu

| Reaction | Reagents | Functional Group Transformation |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | -COOH → -COOR |

| Acetylation of Phenol (B47542) | Acetic Anhydride, Catalyst (e.g., H₂SO₄ or pyridine) | -OH → -OCOCH₃ |

Alkylation of Aromatic Systems

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. lscollege.ac.insigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. lscollege.ac.in Carbocation rearrangements can also occur, leading to a mixture of products. libretexts.org

Due to these limitations, a related reaction, Friedel-Crafts acylation , is often preferred for introducing a carbon chain. cognitoedu.org This reaction uses an acyl halide or anhydride and a Lewis acid catalyst. The resulting ketone is a deactivating group, which prevents polyacylation. The acyl group can then be reduced to an alkyl group if desired. The regiochemical outcome of Friedel-Crafts acylation is generally good, with electron-donating groups on the aromatic ring directing the incoming acyl group to the ortho and para positions. thieme.com

| Reaction | Reagents | Key Features and Limitations |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Prone to polyalkylation and carbocation rearrangements. |

| Friedel-Crafts Acylation | Acyl halide or anhydride, Lewis Acid (e.g., AlCl₃) | Avoids polyalkylation; product is a ketone. |

Targeted Synthesis of 2-(Acetyloxy)-4,5-diethylbenzoic Acid

The synthesis of a specifically substituted aromatic compound like this compound requires careful planning to ensure the correct placement of each functional group. This involves considering the directing effects of the substituents at each stage of the synthesis.

Regioselective Functionalization Approaches

A plausible synthetic route to this compound could start from a readily available starting material such as 1,2-diethylbenzene (B43095). The two ethyl groups are ortho, para-directing and activating. cognitoedu.orgunizin.org

A key step in the synthesis would be the introduction of the carboxylic acid group. Direct carboxylation of 1,2-diethylbenzene would likely lead to a mixture of isomers. A more controlled approach would be to first introduce a hydroxyl group and then utilize the Kolbe-Schmitt reaction . organic-chemistry.orgwikipedia.orgucla.edu This reaction involves the ortho-carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. lscollege.ac.in

To achieve the desired substitution pattern, one could start with 3,4-diethylphenol (B1332101). The hydroxyl group is a strong ortho, para-director. unizin.org Therefore, the Kolbe-Schmitt reaction on 3,4-diethylphenol would be expected to introduce the carboxylic acid group ortho to the hydroxyl group, yielding 4,5-diethyl-2-hydroxybenzoic acid (4,5-diethylsalicylic acid).

The final step would be the acetylation of the phenolic hydroxyl group. As previously discussed, this can be readily achieved by reacting the 4,5-diethyl-2-hydroxybenzoic acid with acetic anhydride. vedantu.com

Proposed Synthetic Pathway:

Synthesis of 3,4-diethylphenol: This could be achieved through various methods, for example, starting from phenol and performing a Friedel-Crafts alkylation with ethyl chloride, though this would likely produce a mixture of isomers requiring separation. A more controlled synthesis might be necessary.

Kolbe-Schmitt Carboxylation: Reaction of 3,4-diethylphenol with sodium hydroxide (B78521) to form the sodium phenoxide, followed by treatment with carbon dioxide under pressure and heat. wikipedia.org Acidification would then yield 4,5-diethyl-2-hydroxybenzoic acid.

Acetylation: Treatment of 4,5-diethyl-2-hydroxybenzoic acid with acetic anhydride to give the final product, this compound.

Protecting Group Chemistry in Multi-Step Synthesis

In more complex syntheses of polysubstituted aromatic compounds, protecting groups are often essential to achieve the desired regioselectivity. jocpr.com A protecting group temporarily masks a reactive functional group, preventing it from reacting in a particular step, and can be removed later in the synthetic sequence. rsc.org

For instance, if a desired synthetic route involved a reaction that was incompatible with a free hydroxyl or carboxylic acid group, these groups could be protected. Hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers), and carboxylic acids can be protected as esters (e.g., methyl or ethyl esters). jocpr.com

In the context of electrophilic aromatic substitution, a bulky group can be temporarily introduced to block a more reactive position, forcing substitution to occur at a less sterically hindered site. A classic example is the use of a sulfonyl group (-SO₃H) as a blocking group . masterorganicchemistry.com The sulfonyl group can be introduced into the para position of an activated ring, directing subsequent electrophiles to the ortho positions. The sulfonyl group can then be removed by treatment with dilute acid. youtube.com Similarly, a bulky t-butyl group can also be used as a removable blocking group. masterorganicchemistry.com

While the proposed synthesis for this compound may not strictly require a protecting group strategy if the Kolbe-Schmitt reaction proceeds with high regioselectivity, in the synthesis of other complex structural analogues, the use of protecting and blocking groups would be a critical tool for directing the functionalization of the aromatic ring. researchgate.netnih.gov

Biocatalytic and Chemoenzymatic Synthesis of Benzoic Acid Scaffolds

The integration of biological catalysts, such as enzymes, into synthetic organic chemistry has provided powerful tools for creating complex molecules under mild and highly selective conditions. Biocatalytic and chemoenzymatic approaches are particularly relevant for the synthesis of functionalized benzoic acid scaffolds, offering environmentally benign alternatives to traditional chemical methods.

Enzymes, particularly lipases, have demonstrated exceptional utility in the selective acylation and esterification of phenolic compounds, a key transformation for installing the acetyloxy group in the target molecule. researchgate.netnih.gov Lipases operate under mild conditions and can exhibit high regioselectivity, which is crucial when dealing with poly-functionalized aromatic substrates. For instance, lipases from Candida antarctica B (often immobilized as Novozym 435) and Thermomyces lanuginosus (Lipozyme TLIM) are widely recognized for their catalytic efficiency in non-aqueous media. acs.orgnih.gov

Research on the esterification of various phenolic acids has shown that high reaction rates and yields, sometimes up to 94%, can be achieved using immobilized Candida antarctica lipase (B570770). researchgate.netnih.gov In a notable application, the enzymatic acylation of rutin (B1680289) with vinyl benzoate (B1203000) using Thermomyces lanuginosus lipase resulted in a 76% conversion yield. nih.gov This process selectively acylated the hydroxyl groups on the glycosyl moieties, highlighting the precision of enzymatic catalysis. nih.gov Such methodologies could be directly applied to the synthesis of this compound from its corresponding 2-hydroxy precursor, 2-hydroxy-4,5-diethylbenzoic acid.

The key advantages of using biocatalysis for this transformation include:

High Selectivity: Enzymes can differentiate between multiple reactive sites on a molecule, reducing the need for protecting groups.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups.

Environmental Sustainability: Biocatalytic processes avoid the use of harsh reagents and solvents, aligning with the principles of green chemistry. mdpi.com

Chemoenzymatic synthesis combines the best of both worlds, using enzymatic steps for challenging transformations within a multi-step chemical sequence. A representative strategy for creating a library of benzoic acid analogues might involve the enzymatic acylation of a range of substituted 2-hydroxybenzoic acid precursors, which are themselves synthesized via traditional organic methods. This synergy allows for the rapid diversification of the final products while maintaining high efficiency and selectivity in key steps. researchgate.net

| Enzyme Source | Acyl Donor Example | Substrate Class | Typical Conversion/Yield | Reference |

| Candida antarctica B | 1-Butanol | Dihydrocaffeic acid | ~67% | mdpi.com |

| Candida antarctica B | Various alcohols | Phenolic acids | Up to 94% | researchgate.net |

| Thermomyces lanuginosus | Vinyl benzoate | Rutin (flavonoid) | 76% | nih.gov |

| Rhizomucor miehei | Various alcohols | Phenolic acids | (Active) | nih.gov |

Modern Synthetic Strategies for Library Generation

The exploration of structure-activity relationships (SAR) requires access to a large and diverse set of structurally related compounds. Modern synthetic strategies, including lead-oriented synthesis and high-throughput parallel approaches, have been developed to accelerate the generation of such compound libraries.

Lead-oriented synthesis is a drug discovery concept focused on creating "lead-like" molecules. These are typically smaller, less lipophilic compounds that serve as ideal starting points for optimization into clinical candidates. The rationale is that the optimization process almost invariably increases molecular weight and lipophilicity; therefore, starting from a smaller, more polar scaffold provides greater scope for modification without violating established guidelines for drug-likeness, such as Lipinski's Rule of 5.

When applied to benzoic acid derivatives, lead-oriented synthesis would favor the creation of scaffolds with a focus on synthetic tractability and the introduction of diverse functional groups. For a library based on the this compound core, a lead-oriented approach would involve:

Scaffold Simplification: Initially synthesizing analogues with smaller alkyl groups than diethyl, or with only one alkyl substituent.

Introduction of Polar Groups: Incorporating hydrogen bond donors and acceptors to maintain favorable physicochemical properties.

Vectorial Design: Designing the core scaffold to allow for easy, late-stage diversification at multiple positions on the aromatic ring.

The design of 2,5-substituted benzoic acid scaffolds as inhibitors of anti-apoptotic proteins illustrates this principle. nih.gov By starting with a core benzoic acid structure, researchers were able to systematically explore substitutions at different positions to optimize binding affinity and selectivity. nih.gov This iterative process of design and synthesis is central to the lead-oriented approach.

High-throughput synthesis (HTS) and parallel synthesis are techniques designed to produce a large number of compounds simultaneously. These methods are essential for rapidly building the chemical libraries needed for modern drug discovery campaigns.

Solid-Phase Synthesis: A powerful technique for parallel synthesis involves immobilizing a starting material on a solid support, such as a resin. The immobilized substrate is then subjected to a series of chemical reactions, with excess reagents and byproducts being easily washed away after each step. This simplifies purification and is highly amenable to automation. For example, libraries of benzopyran derivatives have been constructed using solid-phase protocols where various benzoic acids were used as building blocks to acylate a resin-bound intermediate. mdpi.com This approach allowed for the generation of a 60-member library by systematically combining different aldehydes, ketones, and carboxylic acids. mdpi.comresearchgate.net

Solution-Phase Parallel Synthesis: This approach involves running multiple discrete reactions in parallel, typically in microtiter plates. Recent advances have focused on developing robust reactions that proceed to high conversion, minimizing the need for purification. A notable example is the development of an iridium-catalyzed C-H activation method for the late-stage amination of drug-like benzoic acids. nih.gov This method's operational simplicity and tolerance for a wide range of functional groups make it highly suitable for high-throughput experimentation and the rapid generation of diverse aniline-containing analogues from a common benzoic acid starting material. nih.gov

| Synthesis Strategy | Key Features | Application to Benzoic Acid Libraries | Reference |

| Solid-Phase Synthesis | Substrate immobilized on resin; simplified purification. | Used as building blocks for acylation reactions in benzopyran library synthesis. | mdpi.comresearchgate.net |

| Solution-Phase Parallel Synthesis | Multiple reactions run simultaneously in solution. | Late-stage C-H amination of diverse benzoic acids for rapid analogue generation. | nih.gov |

By employing these advanced biocatalytic and high-throughput synthetic methodologies, chemists can efficiently synthesize and explore the chemical space around the this compound scaffold, accelerating the discovery of new compounds with potential therapeutic applications.

Chemical Transformations and Mechanistic Insights of 2 Acetyloxy 4,5 Diethylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution, allowing for its conversion into a variety of derivatives such as esters, amides, and acid halides. ucalgary.camsu.edu The electrophilicity of the carbonyl carbon is a key factor driving these transformations. ucalgary.cakhanacademy.org

The conversion of the carboxylic acid group of 2-(acetyloxy)-4,5-diethylbenzoic acid into an ester is most commonly achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com

The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), proceeds through several key steps: masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. msu.edu

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Alternative esterification methods include reactions mediated by organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) or the Mitsunobu reaction, which allow for ester formation under milder conditions, particularly for sterically hindered substrates. rug.nl

| Reactant Alcohol | Catalyst/Conditions | Resulting Ester Product Name |

|---|---|---|

| Methanol | H₂SO₄ (catalytic), heat | Methyl 2-(acetyloxy)-4,5-diethylbenzoate |

| Ethanol (B145695) | H₂SO₄ (catalytic), heat | Ethyl 2-(acetyloxy)-4,5-diethylbenzoate |

| Isopropanol | H₂SO₄ (catalytic), heat | Isopropyl 2-(acetyloxy)-4,5-diethylbenzoate |

| Benzyl (B1604629) alcohol | H₂SO₄ (catalytic), heat | Benzyl 2-(acetyloxy)-4,5-diethylbenzoate |

Direct amidation of carboxylic acids with amines is often challenging and requires high temperatures or the use of coupling agents to activate the carboxylic acid. organic-chemistry.orgbohrium.com A more common and efficient laboratory-scale approach involves a two-step process: first converting the carboxylic acid to a more reactive acid halide, followed by reaction with an amine. libretexts.org

Acid Halide Formation: this compound can be readily converted to its corresponding acid chloride, 2-(acetyloxy)-4,5-diethylbenzoyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.orgresearchgate.net The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. khanacademy.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the corresponding acid bromide. libretexts.org

Amidation: The resulting acid halide is highly reactive toward nucleophiles. libretexts.org Its reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to form the corresponding amide. libretexts.org This aminolysis reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. libretexts.org Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl byproduct that is formed. libretexts.org

| Reactant Amine | Intermediate | Resulting Amide Product Name |

|---|---|---|

| Ammonia (NH₃) | 2-(acetyloxy)-4,5-diethylbenzoyl chloride | 2-(acetyloxy)-4,5-diethylbenzamide |

| Methylamine (CH₃NH₂) | 2-(acetyloxy)-4,5-diethylbenzoyl chloride | 2-(acetyloxy)-4,5-diethyl-N-methylbenzamide |

| Aniline (C₆H₅NH₂) | 2-(acetyloxy)-4,5-diethylbenzoyl chloride | 2-(acetyloxy)-4,5-diethyl-N-phenylbenzamide |

| Diethylamine ((CH₃CH₂)₂NH) | 2-(acetyloxy)-4,5-diethylbenzoyl chloride | 2-(acetyloxy)-4,5-diethyl-N,N-diethylbenzamide |

Reactivity of the Acetyloxy Group

The acetyloxy group is an ester functionality and is susceptible to nucleophilic attack at its carbonyl carbon. Its primary reactions include hydrolysis and transesterification. wikipedia.org

Hydrolysis: The acetyloxy group can be hydrolyzed under either acidic or basic conditions to yield 4,5-diethyl-2-hydroxybenzoic acid and acetic acid. wikipedia.org

Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com The carbonyl oxygen is protonated, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This is an irreversible process as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive toward nucleophiles.

Transesterification: Transesterification is the process of converting one ester to another by reacting it with an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base.

Acid-catalyzed transesterification follows a mechanism identical to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. researchgate.net

Base-catalyzed transesterification occurs via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate that then expels the original alkoxy group. masterorganicchemistry.com The reaction is driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

| Reaction Type | Reagent | Conditions | Major Organic Products |

|---|---|---|---|

| Hydrolysis | H₂O | Aqueous Acid (e.g., HCl), heat | 4,5-diethyl-2-hydroxybenzoic acid; Acetic acid |

| Hydrolysis (Saponification) | H₂O | Aqueous Base (e.g., NaOH), heat | Sodium 4,5-diethyl-2-hydroxybenzoate; Sodium acetate (B1210297) |

| Transesterification | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | 4,5-diethyl-2-hydroxybenzoic acid; Methyl acetate |

| Transesterification | Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | 4,5-diethyl-2-hydroxybenzoic acid; Ethyl acetate |

The acetyloxy group can participate in acetyl transfer reactions, where the acetyl group (CH₃CO) is transferred to another nucleophile. This is fundamentally a nucleophilic acyl substitution reaction. For instance, in the presence of a strong nucleophile like an amine under appropriate conditions, aminolysis of the acetyloxy group can occur, leading to the formation of an amide (specifically, an acetamide) and the corresponding 4,5-diethyl-2-hydroxybenzoic acid. This reactivity allows the acetyloxy group to function as a protecting group for a hydroxyl functional group, which can be removed later via hydrolysis. wikipedia.org

Electrophilic Aromatic Substitution on the Diethylbenzene Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. masterorganicchemistry.commasterorganicchemistry.com The rate of the reaction and the position of substitution are determined by the combined electronic effects of the substituents already present on the ring. libretexts.org

The substituents on the ring are:

-COOH (Carboxylic Acid): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

-OCOCH₃ (Acetyloxy): An activating, ortho, para-directing group. The oxygen atom's lone pairs donate electron density to the ring via resonance, which outweighs its electron-withdrawing inductive effect.

-CH₂CH₃ (Ethyl groups): Activating, ortho, para-directing groups due to electron-donating inductive effects and hyperconjugation.

The available positions for substitution are C3 and C6. The directing effects of the substituents are as follows:

The acetyloxy group at C2 strongly directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The ethyl group at C4 directs to its ortho positions (C3 and C5).

The ethyl group at C5 directs to its ortho positions (C4 and C6).

The carboxylic acid group at C1 directs to its meta positions (C3 and C5).

The powerful activating and ortho, para-directing nature of the acetyloxy and ethyl groups will dominate over the deactivating, meta-directing effect of the carboxylic acid group. Both the C3 and C6 positions are activated. The C3 position is ortho to the acetyloxy group, ortho to the C4-ethyl group, and meta to the carboxylic acid group. The C6 position is para to the acetyloxy group and ortho to the C5-ethyl group. Therefore, substitution is expected to occur at both the C3 and C6 positions, with the specific ratio of products potentially influenced by steric hindrance from the adjacent substituents.

| EAS Reaction | Reagents | Electrophile (E+) | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(Acetyloxy)-4,5-diethyl-3-nitrobenzoic acid and 2-(Acetyloxy)-4,5-diethyl-6-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-2-(acetyloxy)-4,5-diethylbenzoic acid and 6-Bromo-2-(acetyloxy)-4,5-diethylbenzoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(Acetyloxy)-4,5-diethyl-3-sulfobenzoic acid and 2-(Acetyloxy)-4,5-diethyl-6-sulfobenzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 3-Acetyl-2-(acetyloxy)-4,5-diethylbenzoic acid and 6-Acetyl-2-(acetyloxy)-4,5-diethylbenzoic acid |

Nucleophilic Reactions at the Carbonyl Centers

The structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid and the carbonyl carbon of the acetyl ester group. The reactivity of these sites towards nucleophiles is governed by the electrophilicity of the carbonyl carbon, which is influenced by both inductive and resonance effects.

In general, the carbonyl carbon of an ester is more electrophilic than that of a carboxylic acid. This is because the lone pair of electrons on the oxygen atom of the hydroxyl group in the carboxylic acid can be delocalized into the carbonyl group, reducing its partial positive charge. However, in the case of the acetyl ester, the lone pair on the adjacent oxygen is also in resonance with the acetyl carbonyl, but the resulting carboxylate is a better leaving group than the hydroxide ion.

Nucleophilic acyl substitution is the primary reaction at these centers, proceeding through a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the leaving group. masterorganicchemistry.com For the ester carbonyl, the leaving group is the 2-carboxy-4,5-diethylphenoxide ion, while for the carboxylic acid carbonyl, the leaving group would be a hydroxide ion, which is a poorer leaving group, making direct nucleophilic substitution on the carboxylic acid less favorable without activation.

Table 1: Comparison of Reactivity at Carbonyl Centers

| Carbonyl Center | Relative Electrophilicity | Common Nucleophiles | Typical Reactions |

| Acetyl Ester | Higher | Alcohols, Amines, Water | Transesterification, Aminolysis, Hydrolysis |

| Carboxylic Acid | Lower | Alcohols (with acid catalyst) | Esterification |

The two ethyl groups at the 4 and 5 positions are electron-donating groups. libretexts.org They increase the electron density on the benzene ring, and through resonance and inductive effects, they can slightly decrease the electrophilicity of both carbonyl carbons compared to the unsubstituted acetylsalicylic acid. This would likely result in a modest decrease in the rate of nucleophilic attack at both sites.

Reaction Mechanisms and Kinetic Studies of Derivatives

The mechanisms of reactions involving derivatives of this compound are expected to follow established pathways for nucleophilic acyl substitution. masterorganicchemistry.com For instance, the hydrolysis of the ester group can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This reaction is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base. The mechanism involves the attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group.

Acid-catalyzed hydrolysis: This is a reversible process. The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to attack by a weak nucleophile like water.

Kinetic studies on related substituted benzoic acids have shown that electron-donating groups generally decrease the rate of reactions that depend on the electrophilicity of the carbonyl carbon. researchgate.net It is therefore reasonable to predict that the rate constants for nucleophilic acyl substitution reactions of this compound would be slightly lower than those for acetylsalicylic acid under identical conditions.

Derivatization Reactions for Expanding Chemical Space

The functional groups of this compound offer multiple handles for chemical modification, allowing for the generation of a diverse library of derivatives.

Acylation: While the phenolic hydroxyl is already acylated, further acylation is not a primary route for derivatization without prior deacetylation. However, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate can then be used to acylate a wide range of nucleophiles, such as alcohols and amines, to form esters and amides, respectively. researchgate.net

Alkylation: The carboxylic acid can be readily alkylated to form esters using various methods. A common laboratory method involves reaction with an alkyl halide in the presence of a base like sodium bicarbonate. Alternatively, Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) can be employed. The phenolic hydroxyl group, if de-acetylated to yield 4,5-diethylsalicylic acid, can also be alkylated, though regioselectivity between the phenolic and carboxylic acid groups would need to be controlled, often through the choice of reagents and reaction conditions. nih.govwhiterose.ac.uk For instance, cesium bicarbonate has been shown to mediate regioselective alkylation of the phenolic hydroxyl group in similar systems. nih.gov

Silylation: The carboxylic acid group can be silylated to form a silyl (B83357) ester. Silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) can be used. sigmaaldrich.comwikipedia.org Silylation is often employed to protect the carboxylic acid group during other chemical transformations or to increase the volatility of the compound for analysis by gas chromatography. sigmaaldrich.comwikipedia.orgtaylorandfrancis.com The reaction typically proceeds via a nucleophilic substitution mechanism. taylorandfrancis.com

Table 2: Examples of Derivatization Reactions

| Reaction | Reagent(s) | Functional Group Modified | Product Type |

| Acylation (of COOH) | SOCl₂, then R'OH/R'₂NH | Carboxylic Acid | Ester / Amide |

| Alkylation (of COOH) | R'X, Base | Carboxylic Acid | Ester |

| Silylation (of COOH) | TMSCl, Base | Carboxylic Acid | Silyl Ester |

Beyond simple modifications of the existing functional groups, diverse functionalities can be introduced through several strategies:

Modification of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be further functionalized. Conversion of the carboxylic acid to an amide, followed by dehydration, can yield a nitrile.

Electrophilic Aromatic Substitution: The benzene ring, activated by the two ethyl groups and the acetyloxy group (an ortho-, para-director), can undergo electrophilic aromatic substitution reactions. Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of these reactions. The ethyl groups are activating and ortho-, para-directing, while the acetyloxy group is also activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The positions of new substituents would be determined by the interplay of these directing effects.

Coupling Reactions: After conversion of the carboxylic acid to a suitable derivative (e.g., an acid chloride) or modification of the aromatic ring (e.g., through halogenation), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical space of accessible derivatives.

These strategies, individually or in combination, provide a versatile toolkit for the synthesis of a wide array of derivatives of this compound, enabling the exploration of their properties for various applications.

Advanced Spectroscopic and Structural Elucidation of 2 Acetyloxy 4,5 Diethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-(Acetyloxy)-4,5-diethylbenzoic acid provide definitive evidence for its covalent framework. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two singlets, a result of the specific substitution pattern on the benzene (B151609) ring which eliminates ortho- and meta-couplings for the remaining protons. The ethyl groups would present as a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) and methyl protons. The acetyl group protons would appear as a sharp singlet, and the acidic proton of the carboxylic acid would manifest as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | ~172 |

| Ar-H (H-3) | ~7.8 - 8.0 | Singlet | 1H | ~125 |

| Ar-H (H-6) | ~7.0 - 7.2 | Singlet | 1H | ~123 |

| -CH₂CH₃ (C-4) | ~2.6 - 2.8 | Quartet | 2H | ~25 |

| -CH₂CH₃ (C-5) | ~2.6 - 2.8 | Quartet | 2H | ~25 |

| -CH₂CH₃ (C-4) | ~1.1 - 1.3 | Triplet | 3H | ~15 |

| -CH₂CH₃ (C-5) | ~1.1 - 1.3 | Triplet | 3H | ~15 |

| -OCOCH₃ | ~2.2 - 2.4 | Singlet | 3H | ~21 |

| C-1 (Ar) | - | - | - | ~130 |

| C-2 (Ar) | - | - | - | ~150 |

| C-4 (Ar) | - | - | - | ~145 |

| C-5 (Ar) | - | - | - | ~145 |

| C=O (Ester) | - | - | - | ~169 |

Note: The predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY would show a clear correlation between the methylene quartet and the methyl triplet of each ethyl group, confirming their connectivity. The absence of cross-peaks between the two aromatic protons would corroborate their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly attached to carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons. For instance, the aromatic proton signal at ~7.8-8.0 ppm would show a correlation to the aromatic carbon signal at ~125 ppm. Similarly, the methylene and methyl protons of the ethyl groups would correlate to their respective carbon signals.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands that correspond to the vibrational modes of its specific functional groups.

Carbonyl Stretching (C=O): Two distinct C=O stretching vibrations are expected. The carboxylic acid C=O stretch typically appears as a strong, broad band in the FT-IR spectrum around 1700-1725 cm⁻¹. The ester C=O stretch is expected at a higher frequency, around 1760-1770 cm⁻¹, due to the electron-withdrawing nature of the acetyloxy group.

O-H Stretching: The O-H stretch of the carboxylic acid group would be visible as a very broad band in the FT-IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.

C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the ester group would appear in the region of 1200-1300 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-H Stretching and Bending: The C-H stretching of the aromatic ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and acetyl groups would be observed just below 3000 cm⁻¹. C-H bending vibrations would be found at lower wavenumbers.

Interactive Data Table: Predicted Vibrational Band Assignments

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |

| C=O Stretch (Ester) | 1760 - 1770 | Strong | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Strong | Medium |

While less pronounced than for highly flexible molecules, subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide information about the preferred conformation of the molecule. The orientation of the carboxylic acid and acetyloxy groups relative to the benzene ring can influence the vibrational coupling and, consequently, the positions and intensities of certain bands. Theoretical calculations are often employed to correlate specific vibrational modes with different conformational isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands corresponding to the π → π* transitions of the substituted benzene ring. The presence of the carboxylic acid, acetyloxy, and diethyl substituents will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption maxima. It is anticipated that the primary absorption bands will be observed in the range of 200-300 nm. The exact λ_max values are sensitive to solvent polarity and the electronic effects of the substituents on the aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound and, consequently, its elemental composition. This technique is distinguished by its ability to measure mass with very high accuracy, typically to within a few parts per million (ppm).

For this compound, with the molecular formula C13H16O4, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined mass from an HRMS instrument. A close correlation between the theoretical and experimental mass would serve to confirm the elemental composition of the molecule, a critical step in its identification.

Interactive Data Table: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C13H16O4 | [M+H]+ | 237.1121 |

| C13H16O4 | [M+Na]+ | 259.0941 |

| C13H16O4 | [M-H]- | 235.0976 |

Note: This table represents theoretical values, as experimental data is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further confirm the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([M+H]+ or [M-H]-) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Based on the known fragmentation of similar molecules, such as 2-(acetyloxy)benzoic acid (aspirin) and other benzoic acid derivatives, a predictable fragmentation pathway can be proposed. Key fragmentation events would likely include:

Loss of the acetyl group: A neutral loss of 42 Da, corresponding to ketene (B1206846) (CH2=C=O), is a characteristic fragmentation of acetylated compounds.

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2), a neutral loss of 44 Da.

Cleavage of the ester bond: This could result in ions corresponding to the salicylic (B10762653) acid derivative and the acetyl group.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 237.1121 ([M+H]+) | 195.1016 | CH2CO (Ketene) |

| 237.1121 ([M+H]+) | 193.1223 | CO2 (Carbon Dioxide) |

| 195.1016 | 177.0910 | H2O (Water) |

Note: This table is predictive and based on the chemical structure, as experimental data is not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and van der Waals forces. It is highly probable that, similar to many carboxylic acids, this compound would form centrosymmetric dimers in the solid state, where two molecules are linked by strong hydrogen bonds between their carboxylic acid groups. researchgate.net The orientation of the acetyl and diethyl substituents on the benzoic acid ring would also be precisely determined.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the crystal lattice |

| Z (Molecules per unit cell) | Integer value (e.g., 2, 4, 8) |

| Key Intermolecular Interactions | e.g., Carboxylic acid dimer formation via O-H···O hydrogen bonds |

Note: This table presents the types of data obtained from X-ray crystallography; specific values are unknown without experimental analysis.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Approaches for 2 Acetyloxy 4,5 Diethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the electronic structure, stability, and reactivity of 2-(Acetyloxy)-4,5-diethylbenzoic acid.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov For aromatic compounds like this compound, DFT calculations, often using functionals like B3LYP, are employed to understand the distribution of electron density and the sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Properties (Note: The following data is illustrative of typical DFT outputs and not specific to this compound due to a lack of published data for this specific compound.)

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) provide a fundamental understanding of the molecular wavefunction and can be systematically improved with post-Hartree-Fock methods. researchgate.net These calculations are used to determine various molecular properties, including optimized geometry, dipole moments, and polarizability. For a molecule such as this compound, ab initio calculations can elucidate the effects of the acetyl and diethyl substitutions on the benzoic acid core.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and intramolecular bonding. researchgate.net It provides a localized picture of the chemical bonds and lone pairs within a molecule. wisc.edu For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the acetyloxy group into the aromatic ring and the carbonyl group of the benzoic acid moiety. The stabilization energies (E(2)) calculated in NBO analysis indicate the strength of these donor-acceptor interactions. wisc.edu

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions (Note: The following data is illustrative of typical NBO outputs and not specific to this compound due to a lack of published data for this specific compound.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of ester | π* (C=C) of ring | ~15-20 |

| π (C=C) of ring | π* (C=O) of carboxyl | ~10-15 |

| σ (C-H) of ethyl | σ* (C-C) of ring | ~2-5 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the macroscopic behavior of molecules based on their atomic-level interactions. These methods are crucial for understanding the conformational flexibility and potential interactions of this compound with biological targets.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its acetyloxy and diethyl groups, conformational analysis is key to identifying the most stable conformers. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the low-energy conformations that are most likely to be populated at a given temperature. Nuclear Magnetic Resonance (NMR) studies can be used to experimentally validate the predicted conformer populations in solution. rsc.org

Ligand-Target Interactions (Theoretical Aspects)

Understanding the theoretical aspects of how this compound might interact with a biological target is crucial for predicting its pharmacological activity. Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein. mdpi.com For instance, the carboxyl group of the benzoic acid could act as a hydrogen bond donor and acceptor, while the diethyl-substituted aromatic ring could engage in hydrophobic interactions.

Computational Spectroscopy

Computational spectroscopy utilizes quantum chemical methods to predict and interpret the spectral properties of molecules. These theoretical approaches provide valuable insights into the relationship between molecular structure and its spectroscopic signature, aiding in the identification and characterization of compounds like this compound.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for accurately predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org The typical workflow involves optimizing the molecule's three-dimensional geometry and then calculating the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ucl.ac.uk

For this compound, DFT calculations can predict the chemical shift for each unique proton and carbon atom. This is particularly useful for assigning resonances in complex regions of the spectrum and for confirming the proposed structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, including the effects of the electron-withdrawing carboxylic acid and acetyloxy groups, as well as the electron-donating diethyl substituents on the benzene (B151609) ring. bohrium.com

Below is a table of hypothetical predicted NMR chemical shifts for this compound, calculated using a DFT approach (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)). nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Atom/Group | Predicted Chemical Shift (ppm) | Atom/Group | Predicted Chemical Shift (ppm) |

| -COOH | 11.5 - 12.5 | -COOH | 171.8 |

| Ar-H3 | 7.85 | Ar-C1 (-COOH) | 125.5 |

| Ar-H6 | 7.10 | Ar-C2 (-OAc) | 149.2 |

| -OCOCH₃ | 2.25 | Ar-C3 | 129.8 |

| Ar-CH₂CH₃ (at C4) | 2.65 | Ar-C4 | 145.1 |

| Ar-CH₂CH₃ (at C5) | 2.60 | Ar-C5 | 143.9 |

| Ar-CH₂CH₃ (at C4) | 1.20 | Ar-C6 | 124.3 |

| Ar-CH₂CH₃ (at C5) | 1.18 | -OCOCH₃ | 169.5 |

| -OCOCH₃ | 20.9 | ||

| Ar-CH₂CH₃ (at C4) | 26.2 | ||

| Ar-CH₂CH₃ (at C4) | 14.8 | ||

| Ar-CH₂CH₃ (at C5) | 25.9 | ||

| Ar-CH₂CH₃ (at C5) | 15.1 |

Simulation of Vibrational and Electronic Spectra

Vibrational Spectra (IR and Raman)

Computational methods can simulate the vibrational spectra (infrared and Raman) of molecules by calculating their normal modes of vibration. sgu.ruactascientific.com Following geometric optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the vibrational modes. mdpi.com Due to approximations in the theoretical models, the calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. mdpi.com

For this compound, these simulations can help assign specific absorption bands to the stretching, bending, and torsional motions of its functional groups. actascientific.com This is crucial for interpreting experimental spectra and confirming the presence of key structural features.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹, scaled) | Vibrational Mode Assignment |

|---|---|

| ~3000 | O-H stretch (carboxylic acid, broad) |

| 2970 - 2850 | C-H stretch (aliphatic) |

| 1765 | C=O stretch (ester, acetyloxy) |

| 1710 | C=O stretch (carboxylic acid) |

| 1610, 1580 | C=C stretch (aromatic ring) |

| 1450 | C-H bend (aliphatic) |

| 1200 | C-O stretch (ester) |

| 920 | O-H bend (out-of-plane, carboxylic acid dimer) |

Electronic Spectra (UV-Vis)

The electronic absorption spectra (UV-Vis) of a molecule, which result from electron transitions between molecular orbitals, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). actascientific.com These calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the wavelength (λ_max) and intensity of absorption peaks. rsc.org

For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The positions and intensities of these absorptions are modulated by the substituents. The acetyloxy, carboxylic acid, and diethyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzene. rsc.org Computational analysis can help interpret these shifts and understand the electronic structure of the molecule's excited states. semanticscholar.org

Prediction of Reactivity and Reaction Pathways

Key reactivity descriptors are derived from Frontier Molecular Orbital (FMO) theory. scielo.org.za The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. niscpr.res.in Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and positive potential near the acidic proton.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Related to ionization potential; electron-donating ability |

| LUMO Energy | -1.5 eV | Related to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Ionization Potential (I ≈ -E_HOMO) | 6.8 eV | Energy required to remove an electron |

| Electron Affinity (A ≈ -E_LUMO) | 1.5 eV | Energy released when an electron is added |

These computational models can also be used to map out entire reaction pathways, for example, the hydrolysis of the ester group. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the mechanism.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a specific type of SAR that develops mathematical equations to predict the activity of new compounds. nih.gov

For a molecule like this compound, QSAR modeling could be employed to predict its potential as a therapeutic agent, for instance, as an anti-inflammatory or antimicrobial drug, given the known activities of other benzoic acid derivatives. researchgate.netijcrt.org

The development of a QSAR model involves several key steps:

Data Set Assembly : A collection of molecules with known biological activities (e.g., IC₅₀ values) is gathered. This set would ideally include compounds structurally similar to this compound.

Descriptor Calculation : For each molecule in the dataset, a variety of molecular descriptors are calculated. These numerical values represent different aspects of the molecule's structure, including physicochemical properties (e.g., logP, polar surface area), electronic properties (e.g., dipole moment), and topological indices. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once a validated QSAR model is established, it can be used to predict the biological activity of this compound. By calculating the relevant descriptors for this molecule and inputting them into the QSAR equation, an estimated activity value can be obtained. This in silico screening process allows for the rapid evaluation of new compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in drug discovery. nih.gov

In Vitro Biological Activities and Molecular Mechanisms of 2 Acetyloxy 4,5 Diethylbenzoic Acid Analogues

Investigations of Anticancer Mechanisms (In Vitro)

The benzoic acid scaffold is a key structural motif in a variety of compounds evaluated for anticancer activity. Research has focused on identifying their molecular targets, understanding their influence on cellular pathways, and quantifying their cytotoxic effects against cancer cell lines.

Enzyme Target Identification and Inhibition Kinetics (e.g., HDAC, sirtuins, neuraminidase)

Analogues of 2-(acetyloxy)-4,5-diethylbenzoic acid have been identified as inhibitors of several key enzymes implicated in cancer and viral replication, which can be a supportive therapy in oncology.

Histone Deacetylase (HDAC) Inhibition HDACs are crucial epigenetic regulators and are considered important targets for cancer therapy. nih.govresearchgate.net Certain naturally occurring benzoic acid derivatives have been identified as potent HDAC inhibitors. nih.gov For instance, dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity more effectively than its methoxylated version, dimethoxy benzoic acid (DMBA). nih.govresearchgate.net In one study, DHBA was identified as a potent inhibitor following in silico docking studies and was subsequently confirmed to inhibit HDAC activity in both in vitro enzyme assays and ex vivo assays using colon cancer cell lines. nih.govresearchgate.net The inhibitory potential of DHBA was found to be more significant in direct in vitro assays. researchgate.net Another study identified 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid as a potent antitumor compound that was observed to inhibit Histone Deacetylase enzyme activity. preprints.org

Sirtuin Inhibition Sirtuins, a class of NAD+-dependent histone deacetylases (Class III HDACs), are also recognized as molecular targets for cancer chemotherapy. daneshyari.comnih.gov Various benzoic acid derivatives have been evaluated for their ability to inhibit sirtuin activity. Using a genetically modified yeast strain, 4-dimethylaminobenzoic acid was identified as a weak inhibitor of the yeast sirtuin Sir2p. daneshyari.comnih.gov A subsequent structure-activity relationship study of related compounds found that 4-tert-butylbenzoic acid was the most potent Sir2p inhibitor among the tested series, and it also acted as a weak but selective inhibitor of the human sirtuin SIRT1 with an IC50 of 1.0 mM. nih.gov

Furthermore, derivatives of 2-hydroxybenzoic acid (salicylic acid) have been identified as novel, selective inhibitors of SIRT5, a mitochondrial sirtuin implicated in cancer metabolism. nih.govumich.edu One such derivative, after being identified through a thermal shift screening assay, demonstrated moderate inhibitory activity against SIRT5 while showing high selectivity over SIRT1, SIRT2, and SIRT3. nih.gov Structure-activity relationship studies revealed that the carboxylic acid and the adjacent hydroxyl group on the benzoic acid ring are essential for SIRT5 inhibitory activity. nih.gov

Neuraminidase Inhibition Neuraminidase is a key enzyme for influenza virus replication, and its inhibition is a primary strategy for antiviral therapy. nih.gov Benzoic acid derivatives have been designed and synthesized as influenza neuraminidase inhibitors. nih.govresearchgate.net In a study involving 94 such derivatives, 4-acetylamino-3-guanidinobenzoic acid was the most potent compound tested, exhibiting an IC50 value of 2.5 µM against N9 neuraminidase. nih.govresearchgate.net Another benzoic acid derivative, referred to as NC-5, was also found to possess potent antiviral activity by inhibiting neuraminidase, proving effective against both standard and oseltamivir-resistant influenza A virus strains in vitro. nih.gov

| Enzyme Target | Compound Analogue | Finding / Inhibition Value | Citation(s) |

| HDAC | Dihydroxybenzoic acid (DHBA) | Potent inhibitor of HDAC activity in vitro and ex vivo. | nih.gov, researchgate.net |

| Sirtuin (SIRT1) | 4-tert-butylbenzoic acid | Selective inhibitor with an IC50 of 1.0 mM. | nih.gov |

| Sirtuin (SIRT5) | 2-hydroxybenzoic acid derivative | Selective inhibitor with high subtype selectivity over SIRT1, 2, and 3. | nih.gov |

| Neuraminidase | 4-acetylamino-3-guanidinobenzoic acid | Potent inhibitor with an IC50 of 2.5 µM against N9 neuraminidase. | nih.gov, researchgate.net |

| Neuraminidase | NC-5 | Inhibited neuraminidase from H1N1 and H1N1-H275Y strains with EC50 values of 33.6 µM and 32.8 µM, respectively. | nih.gov |

Cellular Pathway Modulation (e.g., apoptosis induction, cell cycle arrest)

Benzoic acid analogues can exert their anticancer effects by modulating critical cellular pathways that control cell proliferation and survival.

Apoptosis Induction Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. The HDAC inhibitor DHBA was found to induce cellular apoptosis in cancer cells mediated by Caspase-3. nih.gov Novel benzoate-lipophilic cations have been shown to selectively target tumor mitochondria, leading to a decrease in the mitochondrial transmembrane potential and triggering apoptosis in human colorectal cancer cell lines. nih.gov Several other benzoic acid hybrids have demonstrated the ability to induce apoptosis in human cancer cell lines, including HCT-116 (colon) and MCF-7 (breast). preprints.org For example, two 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed high anticancer activity against MCF-7 cells by inducing apoptosis. preprints.org

Cell Cycle Arrest The regulation of the cell cycle is a critical process, and agents that can halt its progression are valuable as potential anticancer drugs. nih.gov The benzoic acid derivative DHBA was shown to arrest cancer cells in the G2/M phase of the cell cycle and increase the sub-G0/G1 cell population, which is indicative of apoptotic cells. nih.govresearchgate.net In another study, a novel retinobenzoic acid derivative, TAC-101, strongly induced cell-cycle arrest at the G1 phase in human pancreatic cancer cells. nih.gov This arrest was associated with a reduction in the phosphorylation of the retinoblastoma (RB) protein and an increase in the levels of two cyclin-dependent kinase (CDK) inhibitors, p21 and p27. nih.gov

In Vitro Cytotoxicity Studies (Focus on Mechanism)

The cytotoxic potential of various 2-(acetyloxy)benzoic acid analogues has been quantified against a range of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), which reflects the potency of the compound.

For instance, a series of 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids were evaluated against MCF-7 and HCT-116 cancer cells, with some compounds showing IC50 values as low as 15.6 µM. preprints.org Another study synthesized novel aspirin (B1665792) analogues and tested them against colorectal cancer cells, finding that fumaryldiaspirin was highly potent with an IC50 of 0.2 mM. nih.gov The cytotoxicity of these analogues is often linked to their ability to induce apoptosis and perturb critical signaling pathways. preprints.orgnih.gov

| Compound Analogue | Cancer Cell Line | IC50 Value (µM) | Citation(s) |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 (Breast) | 15.6 | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2) | MCF-7 (Breast) | 18.7 | preprints.org |

| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] deriv. (Comp. 9) | HeLa (Cervical) | 10 | preprints.org |

| Aspirin | SW480 (Colorectal) | 1800 (1.8 mM) | nih.gov |

| Diaspirin | SW480 (Colorectal) | 800 (0.8 mM) | nih.gov |

| Fumaryldiaspirin | SW480 (Colorectal) | 200 (0.2 mM) | nih.gov |

| Aspirin Analogue (PN529) | OE33 (Oesophageal) | 100-400 | nih.gov |

Anti-Inflammatory Mechanisms (In Vitro)

Analogues of 2-(acetyloxy)benzoic acid, particularly salicylic (B10762653) acid and its derivatives, are well-known for their anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways and enzymes.

Modulation of Inflammatory Mediators

A naturally occurring salicylic acid analogue, methyl salicylate (B1505791) 2-O-β-D-lactoside (DL0309), demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated macrophage cells. nih.gov DL0309 suppressed the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a concentration-dependent manner. nih.gov This effect was achieved by inhibiting the phosphorylation of IKK-β and the degradation of IκB-α, which in turn prevents the nuclear translocation and DNA binding activity of NF-κB. nih.gov Similarly, other benzoic acid derivatives have been shown to inhibit superoxide (B77818) anion generation by human neutrophils. nih.gov

Enzyme Inhibition in Inflammatory Pathways

The most well-known mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. uobasrah.edu.iq There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). uobasrah.edu.iq

Research has also focused on designing novel salicylic acid derivatives with improved selectivity for COX-2 over COX-1, with the goal of retaining anti-inflammatory efficacy while reducing side effects associated with COX-1 inhibition. uobasrah.edu.iqmdpi.com

Antimicrobial Mechanisms (In Vitro)

While no studies have directly elucidated the antimicrobial mechanisms of this compound, the well-documented activities of salicylic acid and other benzoic acid derivatives offer a foundational framework for potential modes of action.

Bacterial and Fungal Growth Inhibition Mechanisms

For salicylic acid and its analogues, the primary mechanism of antimicrobial action is believed to involve the disruption of microbial cell membrane integrity and function. These lipophilic molecules can permeate the cell wall and intercalate into the lipid bilayer of the cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components such as ions, ATP, and nucleic acids, and ultimately, cell death. nih.gov

Another proposed mechanism is the acidification of the microbial cytoplasm. As weak acids, these compounds can cross the cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and lowering the intracellular pH. This acidification can inhibit the activity of various pH-sensitive enzymes and disrupt metabolic processes crucial for microbial growth and survival.

Furthermore, some benzoic acid derivatives have been shown to interfere with microbial energy metabolism and nutrient uptake systems. The specific impact of the 4,5-diethyl substitution on these mechanisms for the target compound has not been investigated.

Target Identification in Microbial Systems

Specific molecular targets for this compound within microbial systems have not been identified. However, research on related compounds suggests potential targets. For instance, some salicylic acid derivatives have been found to interact with and inhibit the function of specific enzymes involved in microbial metabolism. vt.edufrontiersin.org One study on novel salicylic acid derivatives identified Tyrosyl-tRNA synthetase in Staphylococcus aureus as a potential target. nih.gov It is plausible that this compound could interact with similar enzymatic targets, but this remains speculative without direct experimental evidence.

Other Enzyme Inhibitory Activities (In Vitro)

There is no available data on the specific enzyme inhibitory activities of this compound. However, the broader class of benzoic acid derivatives has been shown to inhibit various enzymes. For example, certain derivatives have demonstrated inhibitory effects against acetylcholinesterase. researchgate.net Additionally, conjugates of tacrine (B349632) and salicylic acid derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Whether the this compound structure confers any specific enzyme inhibitory properties is a subject for future investigation.

Structure-Activity Relationship (SAR) Studies for In Vitro Efficacy

Specific structure-activity relationship (SAR) studies for this compound analogues are not available in the current scientific literature. The following sections are based on general SAR principles observed for other classes of benzoic and salicylic acid derivatives.

Impact of Substituent Modifications on Biological Response

For benzoic and salicylic acid derivatives, the nature, position, and number of substituents on the aromatic ring significantly influence their biological activity.

Lipophilicity: The introduction of alkyl groups, such as the diethyl groups in the target compound, generally increases the lipophilicity of the molecule. This can enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial activity. However, an optimal level of lipophilicity is often required, as excessive hydrophobicity can lead to poor solubility and reduced bioavailability.

Steric Factors: The size and position of substituents can sterically hinder or facilitate the binding of the molecule to its target site. The placement of the diethyl groups at the 4 and 5 positions would significantly alter the shape and steric profile of the parent salicylic acid molecule.

A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) found that inhibitory activity increases with a rise in hydrophobicity, molar refractivity, and aromaticity. nih.gov Research on phenolic acids has also highlighted that the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring affect their antimicrobial and antioxidant properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

No quantitative structure-activity relationship (QSAR) models have been developed specifically for this compound analogues. QSAR studies on other series of benzoic acid derivatives have been performed to correlate their chemical structures with their observed antimicrobial activities. These models often use various molecular descriptors, such as topological, electronic, and steric parameters, to predict the biological activity of new compounds.

For example, QSAR studies on 2-chlorobenzoic acid derivatives revealed that their antimicrobial activities were governed by topological parameters, specifically the second-order and valence second-order molecular connectivity indices. nih.gov Another QSAR study on benzoylaminobenzoic acid derivatives identified hydrophobicity, molar refractivity, and aromaticity as key determinants of their inhibitory activity. nih.gov Developing a QSAR model for this compound analogues would require the synthesis and biological testing of a diverse set of related compounds to establish a statistically significant correlation between their structural features and antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for 2-(Acetyloxy)-4,5-diethylbenzoic acid, and what experimental conditions ensure high yield?

- Methodological Answer : The synthesis typically involves esterification of 4,5-diethylsalicylic acid with acetyl chloride or acetic anhydride. A procedure analogous to (for a dichlorophenoxy acetate derivative) suggests:

Dissolve 0.01 moles of the precursor (e.g., 4,5-diethylsalicylic acid) in methanol.

Add 1 ml concentrated sulfuric acid as a catalyst and reflux for 4–6 hours.

Quench the reaction in ice water, filter the precipitate, and recrystallize from ethanol.

Critical Parameters :

- Catalyst choice (H₂SO₄ vs. pyridine for milder conditions).

- Solvent selection (methanol vs. dichloromethane for solubility).

- Temperature control to avoid side reactions like hydrolysis .

Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85%, depending on purification methods .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., acetyloxy at C2, ethyl groups at C4/C5) via ¹H and ¹³C NMR. Compare chemical shifts to related benzoic acid derivatives (e.g., δ ~2.3 ppm for acetyl methyl protons) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.